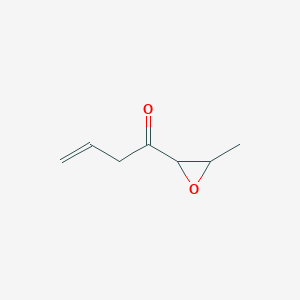
1-(3-Methyloxiranyl)-3-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyloxiranyl)-3-buten-1-one, also known as 2-Pentanone, 3,4-epoxy-, is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.1158 g/mol . This compound features an oxirane ring (epoxide) and a butenone moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyloxiranyl)-3-buten-1-one can be synthesized through several methods. One common approach involves the epoxidation of 3-buten-1-one using peracids or other oxidizing agents. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyloxiranyl)-3-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Functionalized alcohols, amines, and thiols.
Scientific Research Applications
1-(3-Methyloxiranyl)-3-buten-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxiranyl)-3-buten-1-one involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with enzymes and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Pentanone, 3,4-epoxy-
- 3,4-Epoxy-2-pentanone
- Fosfomycin (2R-cis)-(3-Methyloxiranyl)-phosphonic acid)
Uniqueness: 1-(3-Methyloxiranyl)-3-buten-1-one is unique due to its specific structure, which combines an epoxide ring with a butenone moiety. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3-methyloxiran-2-yl)but-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-6(8)7-5(2)9-7/h3,5,7H,1,4H2,2H3 |
InChI Key |
ALFBWJZXBZOSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
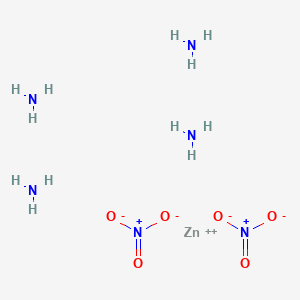
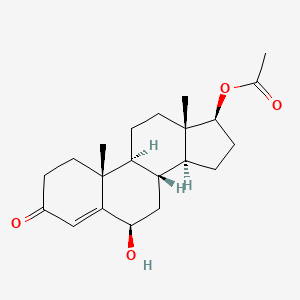


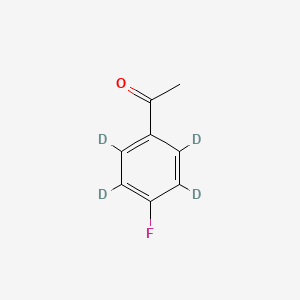
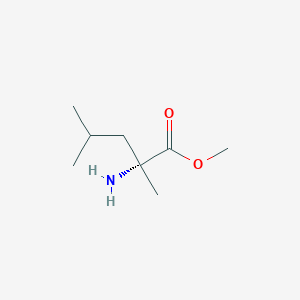
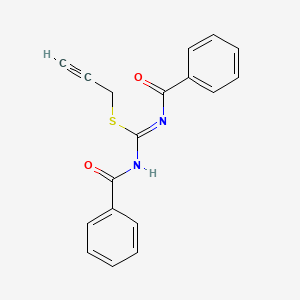
![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
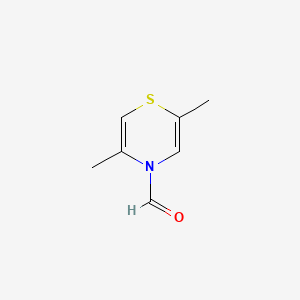
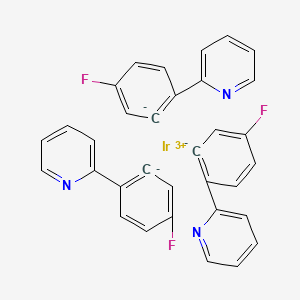
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
